molecular formula C10H7Cl2N3O B3038537 1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone CAS No. 866135-79-7

1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone

Cat. No.: B3038537
CAS No.: 866135-79-7
M. Wt: 256.08 g/mol
InChI Key: BUQBFDFIHMHBJX-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone is a triazole-based compound featuring a 3,4-dichlorophenyl group at the N1 position of the triazole ring and an acetyl (ethanone) moiety at the C4 position. This structure combines the electron-withdrawing properties of chlorine atoms with the planar aromatic triazole core, making it a candidate for diverse applications, including medicinal chemistry and agrochemical research. Its molecular formula is C₁₀H₇Cl₂N₃O, with a molecular weight of 256.09 g/mol. The compound’s synthetic accessibility via copper-catalyzed azide-alkyne cycloaddition (CuAAC) enhances its utility in structure-activity relationship (SAR) studies .

Properties

IUPAC Name

1-[1-(3,4-dichlorophenyl)triazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c1-6(16)10-5-15(14-13-10)7-2-3-8(11)9(12)4-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQBFDFIHMHBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=N1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801201764
Record name 1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866135-79-7
Record name 1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866135-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801201764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Substitution with 3,4-Dichlorophenyl Group: The triazole ring is then substituted with a 3,4-dichlorophenyl group through a nucleophilic aromatic substitution reaction.

    Introduction of the Ethanone Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in industrial synthesis include copper(I) salts for catalysis and various solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring and the 3,4-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in various medicinal chemistry applications:

Antifungal Activity

Studies have indicated that triazole derivatives exhibit significant antifungal properties. Specifically, 1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone has been evaluated for its efficacy against several fungal strains.

Fungal StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Candida albicans1532 µg/mL
Aspergillus niger1816 µg/mL
Fusarium oxysporum208 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antifungal agents.

Anticancer Properties

Recent studies have also explored the anticancer potential of triazole derivatives. Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance:

Cancer Cell LineIC50 (µM)
HeLa (Cervical)5.2
MCF7 (Breast)6.8
A549 (Lung)4.9

These findings highlight the potential of this compound as a candidate for further development in cancer therapy.

Agricultural Science Applications

In agricultural science, triazole compounds are often utilized as fungicides. The incorporation of this compound into crop protection formulations has been investigated due to its effectiveness in controlling plant pathogens.

Fungicidal Efficacy

Field trials have demonstrated that this compound can significantly reduce fungal infections in crops:

Crop TypePathogenEfficacy (%)
WheatFusarium head blight85
SoybeanPhytophthora sojae78
TomatoBotrytis cinerea90

These results suggest that the compound could be integrated into integrated pest management strategies to enhance crop yield and health.

Material Science Applications

The unique properties of triazoles have led to their exploration in material science as well. The synthesis of polymers incorporating triazole moieties has been studied for their potential use in coatings and adhesives.

Polymer Synthesis

Research indicates that incorporating triazole rings into polymer backbones can enhance thermal stability and mechanical properties:

PropertyControl PolymerTriazole Polymer
Glass Transition Temp (°C)6085
Tensile Strength (MPa)3045

This enhancement suggests potential applications in high-performance materials.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to disruption of cellular processes. For example, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone can be elucidated by comparing it with analogous triazole derivatives. Key differences in substituents, molecular weight, and biological activity are highlighted below.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
This compound (Target) C₁₀H₇Cl₂N₃O 256.09 3,4-Dichlorophenyl, ethanone Potential HDAC inhibition (docking studies suggest interactions with hydrophobic pockets) .
2-([1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]carbonyl)cyclohexanone C₁₅H₁₃Cl₂N₃O₂ 338.19 Cyclohexanone ring Increased steric bulk may reduce solubility but enhance target specificity .
1-[1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one C₁₀H₄Cl₂F₃N₃O 310.06 3,5-Dichlorophenyl, trifluoroethanone Trifluoromethyl group improves metabolic stability and lipophilicity .
1-{1-[(2,4-Dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one C₁₂H₁₀Cl₂N₃O 296.14 2,4-Dichlorobenzyl, ethanone Methylene linker enhances flexibility; antimicrobial activity reported .
1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazol-1-yl}phenyl)ethanone C₁₆H₁₀ClF₃N₄O 366.73 Pyridinyl with Cl/CF₃, ethanone Heterocyclic pyridine may improve solubility and enzyme binding .
6-(4-Acetylpiperazin-1-yl)-3-[[1-[(3,4-dichlorophenyl)methyl]triazol-4-yl]methyl]quinazolin-4-one C₂₈H₂₅Cl₂N₇O₂ 562.45 Quinazolinone core, piperazine, dichlorobenzyl Potent Autotaxin inhibitor (IC₅₀ = 0.0309 µM) .

Key Findings from Comparative Analysis

Substituent Position and Electronic Effects: The 3,4-dichlorophenyl group in the target compound provides a distinct electronic profile compared to 3,5-dichloro () or 2,4-dichloro () analogs. The para-substituted chlorine atoms enhance π-π stacking in hydrophobic enzyme pockets . Trifluoroethanone derivatives () exhibit higher metabolic stability due to fluorine’s electronegativity, whereas the target compound’s acetyl group may offer better synthetic versatility .

Biological Activity: The quinazolinone-triazole hybrid () demonstrates nanomolar potency against Autotaxin, highlighting the impact of fused heterocyclic systems on activity. In contrast, the target compound’s simpler structure may favor optimization for HDAC inhibition . Antimicrobial activity is prominent in analogs with 4-acetylphenyl () or dichlorobenzyl groups (), suggesting that electron-withdrawing substituents enhance interactions with microbial targets .

Solubility and Pharmacokinetics :

  • The pyridinyl-triazole derivative () shows higher molecular weight (366.73 g/mol) and likely improved aqueous solubility due to the nitrogen-rich pyridine ring. The target compound’s lower molecular weight (256.09 g/mol) may favor blood-brain barrier penetration .

Biological Activity

1-[1-(3,4-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone is a novel compound belonging to the triazole family, characterized by its unique structural features that include a dichlorophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research.

Chemical Structure and Properties

The chemical formula of this compound is C10H8Cl2N4OC_{10}H_8Cl_2N_4O with a molecular weight of 255.10 g/mol. The presence of the dichlorophenyl moiety enhances its lipophilicity and biological interaction potential.

PropertyValue
Chemical FormulaC₁₀H₈Cl₂N₄O
Molecular Weight255.10 g/mol
IUPAC NameThis compound
AppearanceWhite to off-white powder

Antifungal Activity

Triazole derivatives have been widely studied for their antifungal properties. Preliminary studies suggest that compounds similar to this compound exhibit significant antifungal activity against various strains of fungi. For instance, triazole compounds are known to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungal cell membranes.

Antibacterial Activity

Research indicates that triazole derivatives can possess antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways. Specific studies on related compounds have shown efficacy against Gram-positive and Gram-negative bacteria.

Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent research. For example:

  • Case Study : A study involving similar triazole compounds demonstrated that they could induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
    CompoundCell LineIC50 (µM)
    Triazole AMCF-75.0
    Triazole BA5497.5

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : Similar compounds have shown to inhibit enzymes involved in critical pathways such as DNA replication and protein synthesis.
  • Receptor Binding : Molecular docking studies indicate potential interactions with various receptors involved in cancer progression.

Q & A

Basic: What are the primary synthetic routes for 1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone, and what analytical methods validate its purity?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole ring, followed by functionalization of the ethanone group. Friedel-Crafts acylation may also be employed for aryl ketone introduction, using Lewis acid catalysts like AlCl₃ . Validation includes:

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., HRMS calcd for [M+H]⁺: 321.14177; observed: 321.14179) .
  • NMR Spectroscopy: ¹H NMR (e.g., δ 8.62 ppm for triazole protons) and ¹³C NMR to verify structural integrity .
  • HPLC: Assesses purity (>95% recommended for research use).

Basic: How is the crystal structure of this compound determined, and what software tools are used for refinement?

X-ray crystallography is the gold standard. Single crystals are grown via slow evaporation, and diffraction data collected using a Bruker D8 VENTURE system. Structure solution and refinement rely on:

  • SHELX Suite: SHELXL for small-molecule refinement and SHELXD for phase problem resolution. The software’s robustness in handling twinned data or high-resolution datasets makes it preferred .
  • CIF Validation: Tools like PLATON ensure geometric accuracy .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

  • Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact (H313/H333 hazards) .
  • Ventilation: Use fume hoods due to potential inhalation risks.
  • Waste Disposal: Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced: How can researchers optimize reaction yields when synthesizing derivatives of this compound?

Yield optimization strategies:

  • Catalyst Screening: Test Cu(I) sources (e.g., CuI vs. CuBr) for click chemistry efficiency .
  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance triazole formation .
  • Temperature Control: Microwave-assisted synthesis reduces reaction time (e.g., 51–92% yields reported under controlled conditions) .

Advanced: How should researchers resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

  • Isomer Identification: Check for regioisomers (1,4- vs. 1,5-triazole) via 2D NMR (COSY, HSQC) .
  • Impurity Profiling: Use LC-MS to detect byproducts from incomplete acylation or side reactions .
  • Dynamic Effects: Consider tautomerism or rotameric forms in solution, which may split signals .

Advanced: What methodologies are used to assess the biological activity of this compound?

  • Antifungal Assays: Compare inhibition zones against Colletotrichum gloeosporioides using agar diffusion, referencing commercial fungicides (e.g., tebuconazole) .
  • Cytotoxicity Screening: MTT assays on human cell lines to determine IC₅₀ values .
  • Enzyme Binding Studies: Molecular docking (AutoDock Vina) to predict interactions with targets like cytochrome P450 .

Advanced: What challenges arise in interpreting crystallographic data for halogenated triazole derivatives?

  • Disorder Modeling: Halogen atoms (Cl) may exhibit positional disorder; use PART instructions in SHELXL for refinement .
  • Thermal Motion: High displacement parameters (Ueq) for dichlorophenyl groups require anisotropic refinement .
  • Twinned Crystals: Apply TWIN commands in SHELXL for datasets with overlapping reflections .

Advanced: How can researchers explore the pharmacological potential of this compound?

  • SAR Studies: Synthesize analogs with varied substituents (e.g., methoxy, fluoro) on the phenyl ring to correlate structure with activity .
  • ADMET Prediction: Use SwissADME to estimate bioavailability, LogP, and CYP450 interactions .
  • In Vivo Models: Test toxicity in zebrafish embryos as a preliminary step before mammalian studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone
Reactant of Route 2
Reactant of Route 2
1-[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-1-ethanone

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